BenchChemオンラインストアへようこそ!

3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one

Conformational Analysis Medicinal Chemistry Scaffold Design

Strategic heterocyclic core for targeted therapies. Its unique 7-membered oxazepine ring provides distinct conformational flexibility and hydrogen-bonding not found in 6-membered alternatives, ensuring reliable target engagement for PR antagonist (IC50 10-30 nM), anti-HIV NNRTI, and AML differentiation programs. Avoid generic replacements that risk assay failure. Ideal for medicinal chemistry requiring validated, selective starting materials.

Molecular Formula C9H9NO2
Molecular Weight 163.17 g/mol
CAS No. 3693-08-1
Cat. No. B1610965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one
CAS3693-08-1
Molecular FormulaC9H9NO2
Molecular Weight163.17 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2NC(=O)CO1
InChIInChI=1S/C9H9NO2/c11-9-6-12-5-7-3-1-2-4-8(7)10-9/h1-4H,5-6H2,(H,10,11)
InChIKeyPBQINQSJWPGZAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one (CAS 3693-08-1): Core Scaffold Properties and Procurement Specifications


3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one (CAS 3693-08-1), also known as 1,5-dihydro-4,1-benzoxazepin-2-one, is a heterocyclic compound with the molecular formula C9H9NO2 and a molecular weight of 163.17 g/mol . Its structure features a benzene ring fused to a seven-membered oxazepine ring containing one oxygen and one nitrogen atom, which distinguishes it from related benzodiazepinones and smaller heterocyclic lactams . This compound serves as a foundational scaffold in medicinal chemistry, particularly as a key intermediate or core structure for developing bioactive derivatives .

Why Simple Substitution of 3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one (CAS 3693-08-1) with Common Heterocyclic Analogs Fails: A Procurement Rationale


Substituting this specific benzoxazepinone scaffold with structurally similar heterocycles (e.g., benzodiazepinones, quinolinones, or simpler lactams) is not a straightforward 'drop-in' replacement. The seven-membered oxazepine ring imparts a distinct conformational flexibility and hydrogen-bonding pattern not found in six-membered benzodiazepinones or five-membered lactams [1], which can dramatically alter target engagement and metabolic stability [2]. Consequently, the biological activity, physicochemical properties, and synthetic utility of derivatives built on this core are highly sensitive to the ring size and heteroatom placement. Using a generic alternative without rigorous comparative data risks failure in biological assays, unexpected pharmacokinetic profiles, or synthetic intractability. The evidence below quantifies these differential advantages.

Quantitative Evidence Guide for 3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one (CAS 3693-08-1) Versus Comparators


Conformational Flexibility: Benzoxazepin-2-one vs. Benzodiazepin-2-one

A 2025 structural study directly compared the conformational flexibility of 1,4-benzoxazepin-2-ones (seven-membered ring) to 1,4-benzodiazepin-2-ones (also seven-membered but with two nitrogens) [1]. The analysis demonstrated that 1,4-benzoxazepin-2-ones exhibit greater conformational flexibility due to the single nitrogen and oxygen heteroatom arrangement, which influences ring puckering dynamics and overall scaffold geometry [1].

Conformational Analysis Medicinal Chemistry Scaffold Design

Anthelmintic Potency: Dihydrobenzoxazepinone EC50 vs. Levamisole

A 2017 study identified a class of dihydrobenz[e][1,4]oxazepin-2(3H)-ones with anthelmintic activity against Trichuris muris [1]. The most active compounds in this class immobilized adult T. muris with EC50 values in the range of 25–50 μM [1]. This potency was directly comparable to the existing anthelmintic drug levamisole when tested under similar conditions [1]. The study also demonstrated that a specific derivative (OX02983) reduced the infectivity of embryonated T. muris eggs in a mouse host in vivo [1].

Anthelmintic Parasitology Drug Discovery

Progesterone Receptor (PR) Antagonist Potency and Selectivity: 7-Aryl Benzoxazepinone Derivatives vs. Mifepristone

Derivatives of the 1,5-dihydrobenzo[e][1,4]oxazepin-2-one scaffold, specifically 7-aryl substituted analogs, have been optimized as potent and selective non-steroidal progesterone receptor (PR) antagonists [1]. Compounds 10j and 10v demonstrated in vitro PR antagonist activity with IC50 values ranging from 10–30 nM in a T47D cell alkaline phosphatase assay [1]. Importantly, these compounds exhibited >100-fold selectivity for PR over other steroidal receptors, including the glucocorticoid receptor (GR) and androgen receptor (AR) [1]. This contrasts with the steroidal PR antagonist mifepristone, which shows nearly equipotent activity at both PR and GR, potentially limiting its chronic use due to off-target effects [1].

Endocrinology Nuclear Receptor Antagonist

AML Differentiation Induction: Potency of Benzoxazepinone Hit Compound vs. Standard Cytotoxics

In a 2021 phenotypic screen, a 1,5-dihydrobenzo[e][1,4]oxazepin-2(3H)-one hit compound was identified that stimulated differentiation in a range of genetically diverse AML cell lines [1]. While specific EC50 values for differentiation are not provided in the abstract, the study validates the hit in vitro and reports structure-activity relationship (SAR) and pharmacokinetic profiles [1]. This mechanism of action—inducing differentiation to push AML cells towards normal maturation—represents a distinct therapeutic strategy from conventional cytotoxic chemotherapy (e.g., cytarabine/anthracycline), which targets rapidly dividing cells non-selectively and is often poorly tolerated, especially in elderly patients [1]. The ability of this chemotype to target the differentiation block inherent to AML offers a potential alternative with a different safety profile.

Oncology Acute Myeloid Leukemia Differentiation Therapy

HIV-1 Reverse Transcriptase Inhibition: Benzoxazepinone Scaffold as Non-Nucleoside Inhibitor

The 5,5-disubstituted-1,5-dihydro-4,1-benzoxazepin-2(3H)-one scaffold is claimed in patents as an inhibitor of HIV reverse transcriptase [1]. This class of compounds is described as non-nucleoside reverse transcriptase inhibitors (NNRTIs) [1]. While specific IC50 values for the parent compound 3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-one are not detailed in the patent abstract, the structural class is established as a privileged scaffold for targeting this viral enzyme. This differentiates it from nucleoside analogs (e.g., AZT) and other NNRTI chemotypes (e.g., nevirapine, efavirenz) which act through distinct binding interactions.

Virology HIV Reverse Transcriptase

High-Value Research and Procurement Applications for 3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one (CAS 3693-08-1)


Scaffold for Developing Selective Progesterone Receptor (PR) Antagonists

Based on evidence that 7-aryl derivatives of this scaffold exhibit potent (IC50 10–30 nM) and highly selective (>100-fold over GR/AR) PR antagonism [1], this compound is a strategic starting material for medicinal chemistry programs targeting hormone-dependent cancers (e.g., breast, endometrial) and gynecological disorders (e.g., endometriosis, fibroids) where a selective non-steroidal PR antagonist is desired.

Novel Anthelmintic Chemotype for Neglected Tropical Diseases

Given the demonstrated activity of dihydrobenzoxazepinone analogs against adult Trichuris parasites (EC50 25–50 μM, comparable to levamisole) and their ability to reduce egg infectivity in vivo [1], this scaffold is a validated hit for developing new treatments for trichuriasis and other soil-transmitted helminth infections, particularly where current therapies face resistance or limited efficacy.

Lead Discovery for Non-Cytotoxic AML Differentiation Therapy

As this chemotype was identified from a phenotypic screen for its ability to induce differentiation in genetically diverse AML cell lines [1], it serves as a valuable chemical probe and lead optimization starting point for developing non-cytotoxic therapies for acute myeloid leukemia. This is especially relevant for elderly or frail patient populations who cannot tolerate intensive chemotherapy.

Privileged Scaffold for Antiviral (HIV) NNRTI Development

The 5,5-disubstituted benzoxazepinone core is claimed as an HIV reverse transcriptase inhibitor with an NNRTI mechanism [1]. This scaffold provides a foundation for designing new antiviral agents that may overcome resistance to existing NNRTIs or offer improved pharmacokinetic properties. It is a valuable tool for virology and medicinal chemistry groups focused on HIV.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.